2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated dibenzo[c,e][1,2]thiazine ring system and a methylsulfanyl-substituted phenylacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the dibenzo[c,e][1,2]thiazine ring system: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the fluorine atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Oxidation to form the dioxido group: This step may involve the use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Attachment of the phenylacetamide moiety: This can be done through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-CPBA.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfur and fluorine atoms.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine and sulfur atoms in the compound can play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid
- N-(3-methylsulfanylphenyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
Uniqueness
2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-[3-(methylsulfanyl)phenyl]acetamide is unique due to the presence of both a fluorinated dibenzo[c,e][1,2]thiazine ring system and a methylsulfanyl-substituted phenylacetamide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H17FN2O3S2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)-N-(3-methylsulfanylphenyl)acetamide |
InChI |
InChI=1S/C21H17FN2O3S2/c1-28-16-6-4-5-15(12-16)23-21(25)13-24-19-10-9-14(22)11-18(19)17-7-2-3-8-20(17)29(24,26)27/h2-12H,13H2,1H3,(H,23,25) |
InChI Key |
MCBDTAIFXNGNKT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=C(C=C(C=C3)F)C4=CC=CC=C4S2(=O)=O |
Origin of Product |
United States |
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